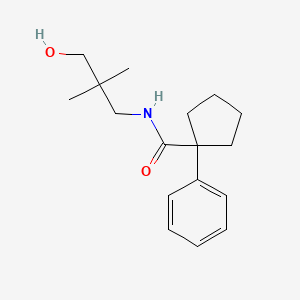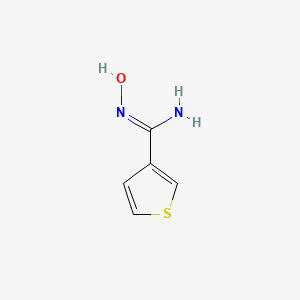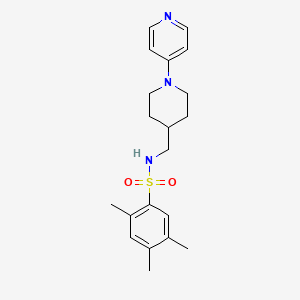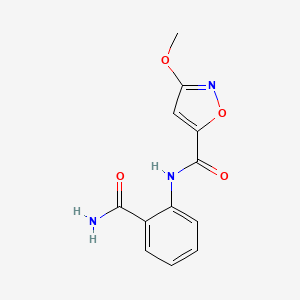
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide is a useful research compound. Its molecular formula is C17H25NO2 and its molecular weight is 275.392. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
1. Anticancer Potential
- Research has shown that functionalized amino acid derivatives, including compounds similar to N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide, have been evaluated for their in vitro cytotoxicity against human cancer cell lines. For instance, some derivatives exhibited significant cytotoxicity in ovarian and oral cancers, suggesting potential in designing new anticancer agents (Kumar et al., 2009).
2. Larvicidal Properties
- Carboxamide derivatives, closely related to the compound , have been synthesized and assessed for their effectiveness against mosquito larvae. This research highlights the potential use of these compounds in controlling mosquito populations and thereby reducing the spread of mosquito-borne diseases (Taylor et al., 1998).
3. Antimycobacterial Activity
- A series of N-alkoxyphenylhydroxynaphthalenecarboxamides, structurally similar to the compound, demonstrated significant antimycobacterial activity. Some compounds showed comparable or higher activity than standard drugs like rifampicin against Mycobacterium tuberculosis, which suggests their potential use in treating tuberculosis and related infections (Goněc et al., 2016).
4. Antibacterial and Anticancer Agents
- Research on coumarin and quinolinone-3-aminoamide derivatives, which are structurally analogous, revealed their potency in inhibiting cancer cell growth. Additionally, these compounds were evaluated for their antibacterial properties, indicating a broad spectrum of potential therapeutic applications (Matiadis et al., 2013).
5. Cognitive Enhancing Agents
- Studies on compounds like N-(2-Dimethylaminoethyl)carboxamide have shown promising results in reversing electroconvulsive shock-induced amnesia and protecting against hypoxia in mice, suggesting their potential as cognitive enhancers (Ono et al., 1995).
6. Antibacterial Activity of Carboxanilides
- Related compounds such as ring-substituted 3-hydroxy-N-phenylnaphthalene-2-carboxanilides have demonstrated significant antibacterial activity, particularly against Staphylococcus strains and Mycobacterium species, highlighting their potential as effective antibacterial agents (Kos et al., 2013).
Propriétés
IUPAC Name |
N-(3-hydroxy-2,2-dimethylpropyl)-1-phenylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-16(2,13-19)12-18-15(20)17(10-6-7-11-17)14-8-4-3-5-9-14/h3-5,8-9,19H,6-7,10-13H2,1-2H3,(H,18,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNBUVTLMHZDEEH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)C1(CCCC1)C2=CC=CC=C2)CO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-4-methylpiperidine](/img/structure/B2373003.png)


![5-bromo-N,2-dimethyl-N-[(3-methylphenyl)methyl]thiophene-3-sulfonamide](/img/structure/B2373006.png)

![10-methoxy-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2373009.png)

![N,N-diethyl-2-((3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide](/img/structure/B2373013.png)


![Dimethyl 2-[1-(2-methoxyphenyl)-3-oxo-3-(2-thienyl)propyl]malonate](/img/structure/B2373017.png)
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-(2,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2373018.png)

![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)
